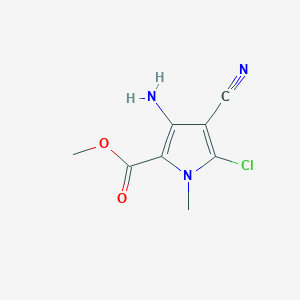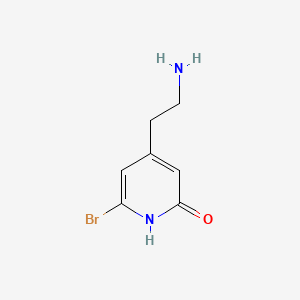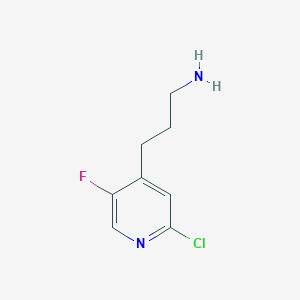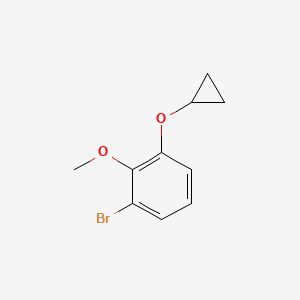
N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.378 g/mol . This compound features a tert-butyl group, a cyclopropoxy group, and a pyridine ring, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the tert-butyl and cyclopropoxy groups, and finally, the attachment of the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Aplicaciones Científicas De Investigación
N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide include other pyridine derivatives with tert-butyl and cyclopropoxy groups. Examples include:
- N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)acetamide
- N-(5-Tert-butyl-3-cyclopropoxypyridin-2-YL)benzamide .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H20N2O3S |
|---|---|
Peso molecular |
284.38 g/mol |
Nombre IUPAC |
N-(5-tert-butyl-3-cyclopropyloxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)9-7-11(18-10-5-6-10)12(14-8-9)15-19(4,16)17/h7-8,10H,5-6H2,1-4H3,(H,14,15) |
Clave InChI |
RBYHTYGBFFAIRY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(N=C1)NS(=O)(=O)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















